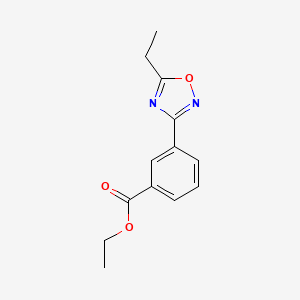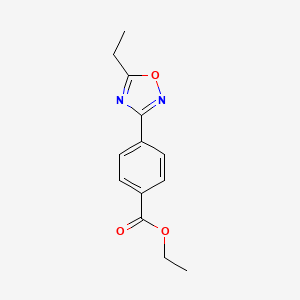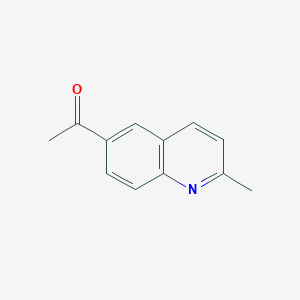
1-(2-甲基喹啉-6-基)乙酮
描述
1-(2-Methylquinolin-6-yl)ethanone, also known as 2-Me-6-MQA, is an organic compound with the chemical formula C13H11NO . It is a yellow solid with a distinct odor . This compound is mainly used as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
Quinoline derivatives are synthesized using various methods. One common approach involves the condensation of primary aryl amines with 1,3-diketones or β-keto-aldehydes . The resulting enamine intermediate is then heated in a strong acid, leading to cyclodehydration and the formation of the quinoline nucleus .Molecular Structure Analysis
The molecular structure of 1-(2-Methylquinolin-6-yl)ethanone is represented by the linear formula C12H11NO . The InChI code for this compound is 1S/C12H11NO/c1-8-3-4-11-7-10 (9 (2)14)5-6-12 (11)13-8/h3-7H,1-2H3 .Chemical Reactions Analysis
Quinoline derivatives, including 1-(2-Methylquinolin-6-yl)ethanone, exhibit a wide range of biological activities due to their ability to undergo various chemical reactions . For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .Physical And Chemical Properties Analysis
1-(2-Methylquinolin-6-yl)ethanone is a solid at room temperature . It has a molecular weight of 185.23 . The compound should be stored in a dry place at room temperature .科学研究应用
抗氧化和抗糖尿病特性
1-(2-甲基喹啉-6-基)乙酮及其衍生物,如氯喹啉衍生物,已被研究其抗氧化活性。这些化合物显示出降低人体高葡萄糖水平的潜力,表明它们可用作抗糖尿病药。此外,分子对接研究表明它们在抑制糖原磷酸化酶(一种与糖尿病相关的蛋白质)方面有效 (Murugavel, Stephen, Subashini, Ananthakrishnan, 2017)。
抗菌和抗真菌活性
一系列基于芳基磺酰胺的喹啉,包括 1-(2-甲基喹啉-6-基)乙酮的衍生物,已显示出相当大的抗菌和抗真菌活性。当针对各种细菌和真菌菌株测试这些化合物时,它们表现出显着的抑制作用,突出了它们在开发新型抗菌剂方面的潜力 (Kumar, Vijayakumar, 2017)。
合成和结构分析
1-(2-甲基喹啉-6-基)乙酮衍生物的合成和结构解析对于了解它们的化学性质和潜在应用至关重要。为此,采用了 FT-IR、NMR、质谱和 X 射线衍射研究等技术。这些综合研究有助于开发具有所需生物活性的新化合物 (Murugavel, Stephen, Subashini, Reddy, Ananthakrishnan, 2016)。
抗菌剂
1-(2-甲基喹啉-6-基)乙酮的衍生物已被合成并测试其抗菌特性。这些化合物对各种细菌和真菌菌株显示出显着的活性,表明它们在治疗传染病方面的潜在用途 (Raju, Mahesh, Manjunath, Venkata, Ramana, 2016)。
抗结核活性
一些 1-(2-甲基喹啉-6-基)乙酮的衍生物已被合成并评估其抗结核活性。这些化合物对结核分枝杆菌(结核病的病原体)表现出显着的抑制作用 (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, Sriram, 2011)。
作用机制
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological targets . They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activity . These include pathways related to inflammation, cancer, viral infections, and more .
Pharmacokinetics
The compound’s molecular weight is 18523 , which is within the optimal range for drug-like molecules and may suggest good bioavailability
Result of Action
Given the wide range of biological activities of quinoline derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific target and pathway it affects.
Action Environment
安全和危害
属性
IUPAC Name |
1-(2-methylquinolin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8-3-4-11-7-10(9(2)14)5-6-12(11)13-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGYXRRYHRPACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



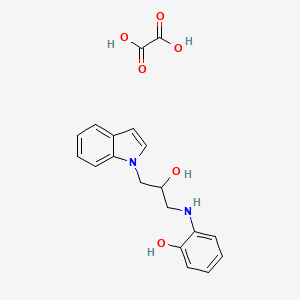
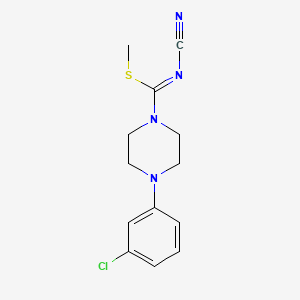
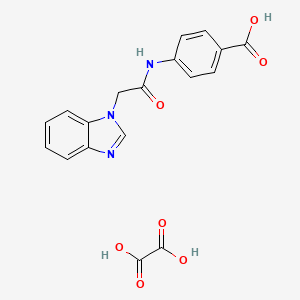

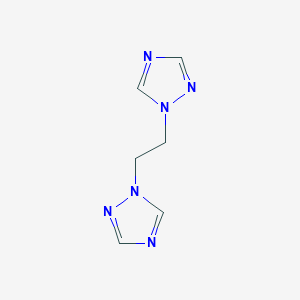
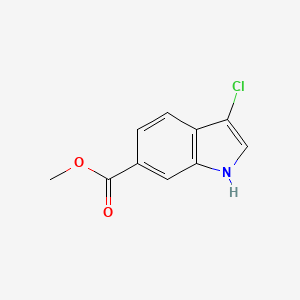
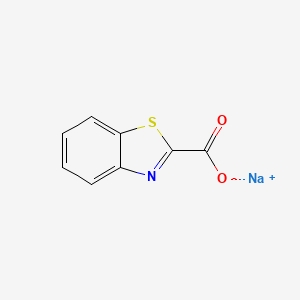
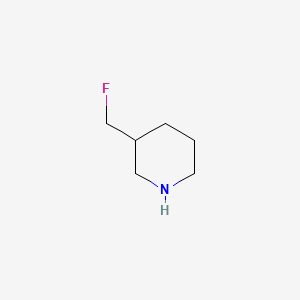
![2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3086853.png)
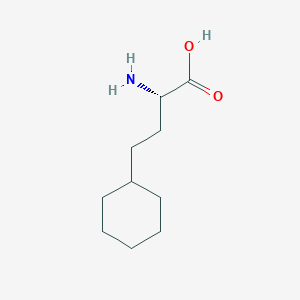
![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3086864.png)

